1-(2-氨基乙基)环戊醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

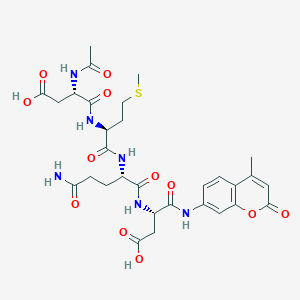

The compound "1-(2-Aminoethyl)cyclopentanol" is not directly mentioned in the provided papers, but related compounds and their synthesis are discussed. For instance, the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid is explored as a potential structural analog of natural amino acids and an antitumor agent . Additionally, the synthesis of various stereoisomers of cyclopentane derivatives, such as 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate and methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, is described, which are useful for the synthesis of S1P1 receptor agonists . These studies provide insights into the synthetic strategies that could be applied to the synthesis of "1-(2-Aminoethyl)cyclopentanol."

Synthesis Analysis

The synthesis of related cyclopentane derivatives involves several key steps, including conjugate addition, cyclisation, and ester hydrolysis . For example, the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid involves a process that could be analogous to the synthesis of "1-(2-Aminoethyl)cyclopentanol" . The scalable synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate demonstrates the isolation of stereoisomers in high enantiomeric excess, which is crucial for the synthesis of pure stereoisomers of "1-(2-Aminoethyl)cyclopentanol" .

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is characterized by their stereochemistry and the presence of functional groups. The X-ray structures of geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid reveal zwitterionic forms in the solid state and strong hydrogen bonding in the cis isomer . These structural insights are relevant for understanding the molecular structure of "1-(2-Aminoethyl)cyclopentanol," which would also exhibit specific stereochemical and functional group characteristics.

Chemical Reactions Analysis

The chemical reactions involving cyclopentane derivatives are diverse and include reactions such as N-oxidation, Cope elimination, and Diels–Alder reactions . These reactions are important for modifying the structure and introducing different functional groups, which could be applicable to "1-(2-Aminoethyl)cyclopentanol" for the development of new compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives are influenced by their molecular structure. For instance, the zwitterionic nature and hydrogen bonding patterns affect the solubility and melting points of these compounds . The synthesis and anticonvulsant activity of amino amides and amino esters based on cyclopentane derivatives highlight the importance of these properties in determining biological activity . These properties would be essential to consider in the analysis of "1-(2-Aminoethyl)cyclopentanol" for potential pharmaceutical applications.

科学研究应用

手性助剂和生物羟基化

- 生物羟基化中的手性助剂:环戊醇衍生物已被探索其作为生物羟基化过程中的手性助剂的作用。具体而言,已经研究了使用真菌Beauveria bassiana对源自环戊酮的对映纯螺氧唑烷进行羟基化。这项研究证明了手性对生物羟基化过程的影响,提供了对光学活性化合物合成的见解 (Raadt 等人,2000 年)。

环戊酮代谢和生物转化

- 环戊醇代谢中的基因簇:对Comamonas sp.菌株 NCIMB 9872 的研究揭示了一个参与环戊醇代谢为戊二酸的基因簇,展示了微生物的生物转化潜力。这突出了环戊醇衍生物在环境和工业过程中的生物催化应用 (Iwaki 等人,2002 年)。

光学活性衍生物的合成

- 光学活性反式环戊烷-1,2-二胺:从其氨基醇类似物化学酶促合成光学活性反式-N,N-二烷基环戊烷-1,2-二胺的研究证明了环戊醇衍生物的合成多功能性。这项工作为合成有价值的光学活性反式环戊烷-1,2-二胺衍生物提供了基础 (González‐Sabín 等人,2007 年)。

可再生高密度燃料合成

- 来自环戊酮的可再生高密度燃料:一项关于从半纤维素衍生的环戊酮合成 1-(3-环戊基)环戊基-2-环戊基环戊烷的研究提出了一种生产可再生高密度燃料的新方法。这项研究强调了环戊醇衍生物在可持续能源解决方案中的潜力 (Wang 等人,2017 年)。

安全和危害

The safety data sheet for “1-(2-Aminoethyl)cyclopentanol” indicates that it is harmful if swallowed . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling this chemical . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water and seek medical attention .

属性

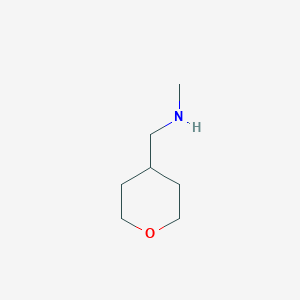

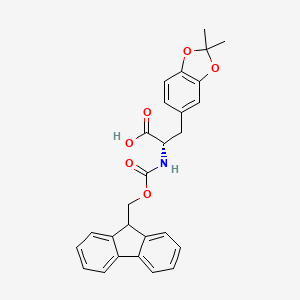

IUPAC Name |

1-(2-aminoethyl)cyclopentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-6-5-7(9)3-1-2-4-7/h9H,1-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYBUTIAGJBDDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CCN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624155 |

Source

|

| Record name | 1-(2-Aminoethyl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminoethyl)cyclopentanol | |

CAS RN |

859629-83-7 |

Source

|

| Record name | 1-(2-Aminoethyl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)

![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)